N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenylboronic acid with a halogenated triazole intermediate.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and elevated temperatures.
Reduction: LiAlH4, NaBH4, and solvents like ether or THF.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, and mild heating.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its bioactive properties.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar in structure but with a hydroxy group instead of a triazole ring.
N-(4-chlorophenyl)-4-hydroxybenzamide: Contains a chlorophenyl group and a hydroxybenzamide moiety.
N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide: Features a methyl group in addition to the chlorophenyl and hydroxybenzamide groups.
Properties
Molecular Formula |
C16H13ClN4O2 |
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Molecular Weight |
328.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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